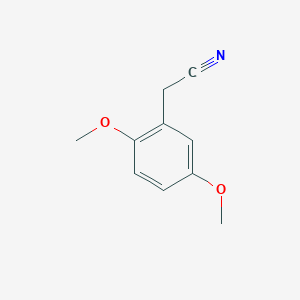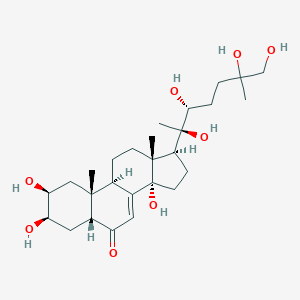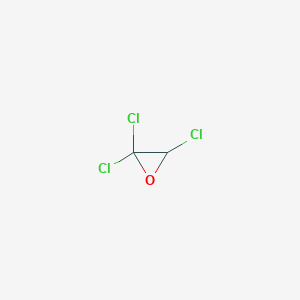
2-cloro-1H-indol-3-carbaldehído
Descripción general
Descripción
2-Chloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 2-position and an aldehyde group at the 3-position of the indole ring. It serves as an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Aplicaciones Científicas De Investigación
2-Chloro-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-Chloro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Mode of Action
The compound interacts with its targets through multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
The compound affects various biochemical pathways through its role in multicomponent reactions (MCRs). These reactions can produce products with diverse functional groups , thereby affecting multiple biochemical pathways.
Result of Action
The result of the compound’s action is the generation of biologically active structures . These structures can have various biological activities, contributing to the compound’s overall effect.
Action Environment
The action of 2-Chloro-1H-indole-3-carbaldehyde can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions (MCRs) can be affected by factors such as temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
2-chloro-1H-indole-3-carbaldehyde is an efficient chemical precursor for generating biologically active structures . It is used in the synthesis of indole phytoalexin cyclobrassinon
Cellular Effects
Indole derivatives, including 2-chloro-1H-indole-3-carbaldehyde, have shown various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with thionyl chloride (SOCl2) in the presence of a base such as pyridine. This reaction proceeds under reflux conditions to yield 2-chloro-1H-indole-3-carbaldehyde .
Industrial Production Methods: Industrial production methods for 2-chloro-1H-indole-3-carbaldehyde often involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in pharmaceuticals and chemical research .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Condensation Reactions: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex structures.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or thiols in the presence of a base.
Condensation Reactions: Reagents like malononitrile or ethyl cyanoacetate under basic conditions.
Reduction Reactions: Sodium borohydride (NaBH4) in an appropriate solvent.
Major Products Formed:
- Substituted indole derivatives
- Condensation products such as heterodienes
- Reduced alcohol derivatives
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Lacks the chlorine atom at the 2-position, making it less reactive in certain substitution reactions.
2-Bromo-1H-indole-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
2-Methyl-1H-indole-3-carbaldehyde: Contains a methyl group at the 2-position, affecting its chemical properties and reactivity.
Uniqueness: 2-Chloro-1H-indole-3-carbaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and allows for the synthesis of a diverse range of derivatives. This makes it a valuable intermediate in the synthesis of complex and biologically active molecules .
Propiedades
IUPAC Name |
2-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSSNBNFOBVMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310948 | |
| Record name | 2-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5059-30-3 | |
| Record name | 5059-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic pathways employed to synthesize 2-chloro-1H-indole-3-carbaldehyde and its derivatives?
A1: 2-chloro-1H-indole-3-carbaldehyde serves as a versatile building block for various derivatives. One common synthetic route involves the Vilsmeier-Haack reaction using 2-indolone as the starting material. [] This reaction introduces a formyl group at the 3-position of the indole ring. Subsequent N-alkylation and oximation reactions can then be employed to generate 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes. [] Furthermore, an optimized one-pot synthesis method has been developed to produce 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. [] This method leverages Williamson reactions and esterification reactions to introduce alkoxy groups and synthesize oxime-ethers and oxime-esters, respectively.
Q2: What types of reactions involving 2-chloro-1H-indole-3-carbaldehyde have been explored in the literature?
A2: Researchers have investigated the reactivity of 2-chloro-1H-indole-3-carbaldehyde in various reactions. For example, it can undergo acylation reactions with acyl chlorides like benzoyl chloride, chloroacetyl chloride, and dichloroacetyl chloride in alkaline conditions. [] This reaction specifically targets the hydroxyl group of the oxime moiety and the acyl group of the indole ring, leading to the formation of N-acyl-3-indolealdehyde oxime esters. [] Furthermore, reactions with heterocyclic compounds containing thiol groups, such as 4-amino-5-alkyl(aryl)-4H-triazole-3-thioles have also been explored. [] These reactions highlight the versatility of 2-chloro-1H-indole-3-carbaldehyde as a synthetic precursor for a range of structurally diverse compounds.
Q3: How are the newly synthesized derivatives of 2-chloro-1H-indole-3-carbaldehyde characterized?
A3: Researchers employ a combination of spectroscopic techniques and analytical methods to characterize the newly synthesized derivatives of 2-chloro-1H-indole-3-carbaldehyde. These techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR is routinely used to elucidate the structure and confirm the presence of specific protons and their chemical environments within the molecule. [, ] * Infrared (IR) spectroscopy: This technique helps identify functional groups present in the synthesized compounds by analyzing their characteristic vibrational frequencies. [, ]* Mass spectrometry (MS): This method provides information about the molecular weight and fragmentation pattern of the synthesized compounds, aiding in structure confirmation. [, ]* Elemental analysis: This technique determines the percentage composition of elements within the synthesized compounds, verifying their purity and confirming their molecular formula. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


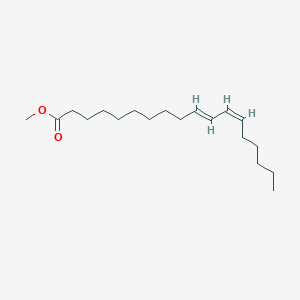

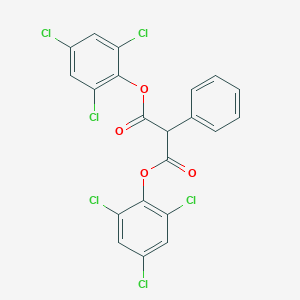
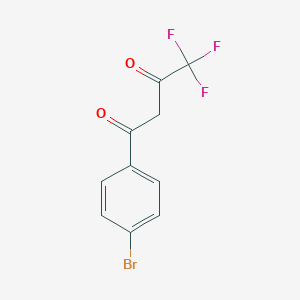

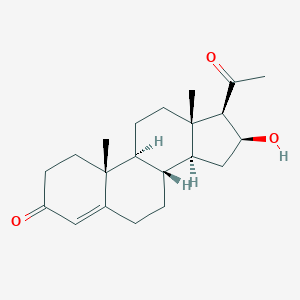



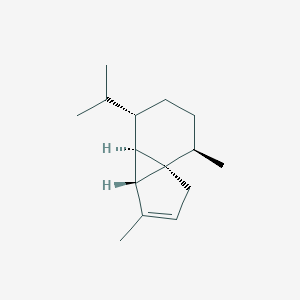
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
